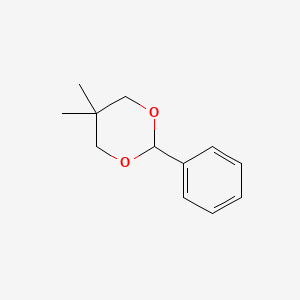

5,5-Dimethyl-2-phenyl-1,3-dioxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is a derivative of 1,3-dioxane, characterized by the presence of two methyl groups and a phenyl group attached to the dioxane ring. This compound is known for its stability and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .

Industrial Production Methods

Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity. Industrial methods may also employ advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like KMnO4 and OsO4.

Reduction: Reduction can be achieved using H2/Ni, Zn/HCl, or NaBH4.

Substitution: Electrophilic substitution reactions with reagents like RCOCl and RCHO.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2/Ni under high pressure, Zn/HCl in acidic medium.

Substitution: RCOCl in the presence of a base like pyridine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dioxanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,5-Dimethyl-2-phenyl-1,3-dioxane is primarily utilized as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Solvent for Reactions : It serves as a solvent in several organic reactions due to its ability to dissolve a wide range of polar and non-polar compounds .

- Precursor for Other Compounds : This compound can be transformed into other valuable chemical entities through reactions such as acetalization and transacetalization, making it a versatile building block in synthetic chemistry .

Pharmaceutical Development

The pharmaceutical industry exploits the properties of this compound for drug development:

- Potential Antileishmanial Activity : Case studies have indicated that derivatives of dioxanes exhibit biological activity against Leishmania species, suggesting that this compound may have therapeutic potential .

- Safety Assessments : Toxicological evaluations have shown that related compounds do not exhibit genotoxicity or significant reproductive toxicity, indicating a favorable safety profile for pharmaceutical applications .

Fragrance and Flavor Industry

In the fragrance and flavor industry, this compound is used as a key ingredient:

- Fragrance Development : Its unique chemical structure contributes to the creation of complex fragrances and flavors. It is valued for its stability and ability to enhance scent profiles in various products .

Antileishmanial Activity

A study published in ACS Publications explored the antileishmanial properties of dioxane derivatives. The findings suggested that certain structural modifications could enhance efficacy against Leishmania parasites while minimizing toxicity .

Toxicological Safety

Research conducted on similar compounds indicated that they do not induce significant skin sensitization or reproductive toxicity under controlled conditions. This supports the use of this compound in consumer products with a low risk profile .

Wirkmechanismus

The mechanism of action of 1,3-dioxane, 5,5-dimethyl-2-phenyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical synthesis . Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.

1,3-Dioxolane: A similar compound with a five-membered ring.

5,5-Dimethyl-1,3-dioxane-2-one: Another derivative with a ketone group.

Uniqueness

5,5-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitutions, which enhance its stability and reactivity compared to its parent compound and other derivatives . The presence of the phenyl group also imparts distinct chemical properties, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer |

776-88-5 |

|---|---|

Molekularformel |

C12H16O2 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

5,5-dimethyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI-Schlüssel |

VUJMMVJKRWURKX-UHFFFAOYSA-N |

SMILES |

CC1(COC(OC1)C2=CC=CC=C2)C |

Kanonische SMILES |

CC1(COC(OC1)C2=CC=CC=C2)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

776-88-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3-Dioxane, 5,5-dimethyl-2-phenyl- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.